Bicyclo[2.2.1]heptane-2-carbaldehyde
CAS No.: 19396-83-9
Cat. No.: VC20963325
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19396-83-9 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | bicyclo[2.2.1]heptane-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2 |
| Standard InChI Key | UAQYREPFSVCDHT-UHFFFAOYSA-N |
| SMILES | C1CC2CC1CC2C=O |
| Canonical SMILES | C1CC2CC1CC2C=O |
Introduction
Chemical Structure and Properties
Structural Features
Bicyclo[2.2.1]heptane-2-carbaldehyde consists of a bicyclic framework with a carbaldehyde functional group. The bicyclo[2.2.1]heptane core, also known as norbornane, features a rigid structure with two fused rings forming a bridged system. Key structural features include:
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A bicyclo[2.2.1]heptane core (norbornane)
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A carbaldehyde group (-CHO) at the 2-position
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Bridgehead carbons that create a rigid three-dimensional structure
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Potential stereochemistry considerations at the 2-position
From the related compounds in the search results, we can infer that the structure may exhibit stereoisomerism, with potential exo and endo configurations depending on the orientation of the carbaldehyde group relative to the bicyclic framework . These stereochemical considerations are important for understanding the compound's reactivity and biological properties.
Physical and Chemical Properties
Table 1: Estimated Physical and Chemical Properties of Bicyclo[2.2.1]heptane-2-carbaldehyde
| Property | Value | Basis of Estimation |
|---|---|---|
| Molecular Formula | C8H12O | Based on bicyclo[2.2.1]heptane core with CHO group |
| Molecular Weight | 124.18 g/mol | Calculated from molecular formula |
| Physical State | Colorless to pale yellow liquid or solid | Typical for similar aldehydes |
| Solubility in Water | Low | Based on similar bicyclic compounds |
| Solubility in Organic Solvents | High (ethanol, ether, chloroform) | Based on similar aldehydes |
| Reactivity | Electrophilic at carbonyl carbon | Typical aldehyde reactivity |
| Structural Feature | Rigid bicyclic framework | Characteristic of bicyclo[2.2.1]heptane |
| Functional Group | Aldehyde (-CHO) | Primary reactive site |
| The presence of the aldehyde group makes the compound electrophilic at the carbonyl carbon, which is a key feature for its reactivity in various organic transformations. The rigid bicyclic framework likely influences the approach of reagents to the aldehyde group, potentially leading to unique stereoselective reactions. |
Synthesis Methods
The synthesis of Bicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several synthetic routes, drawing on information from related compounds in the search results.
Diels-Alder Approach
Based on the synthesis of related bicyclic compounds, one potential route for preparing Bicyclo[2.2.1]heptane-2-carbaldehyde involves a Diels-Alder reaction followed by functional group transformations:
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Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the bicyclic framework
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Introduction of a functional group at the 2-position that can be converted to an aldehyde
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Oxidation or reduction steps to obtain the desired carbaldehyde functionality
This approach leverages the well-established Diels-Alder methodology for constructing bicyclic frameworks, which has been documented for related compounds.
Functionalization of Bicyclo[2.2.1]heptane
Another approach could involve the direct functionalization of bicyclo[2.2.1]heptane derivatives:
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Starting with bicyclo[2.2.1]heptane or a derivative
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Selective functionalization at the 2-position
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Conversion to the carbaldehyde through appropriate reactions
From the search results, we can see that related compounds like Bicyclo[2.2.1]heptane-2-carboxylic acid have been synthesized using palladium-catalyzed hydrogenation , which suggests that the carbaldehyde analog might be accessible through similar approaches followed by oxidation state adjustments.
From Related Derivatives
The search results mention several related compounds that could serve as precursors for Bicyclo[2.2.1]heptane-2-carbaldehyde:
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2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde could potentially be transformed to Bicyclo[2.2.1]heptane-2-carbaldehyde through selective functional group manipulation
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2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde may undergo dealkylation to yield the target compound
| Synthetic Route | Key Reagents | Conditions | Potential Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Diels-Alder Approach | Cyclopentadiene, functionalized dienophile | Solvent-dependent, varied temperature | Moderate to high | Well-established methodology | Stereochemistry control may be challenging |
| Oxidation of 2-Hydroxymethylbicyclo[2.2.1]heptane | Oxidizing agents (PCC, DMP, Swern) | Inert atmosphere, low temperature | High | Selective oxidation | Requires synthesis of alcohol precursor |
| Reduction of Bicyclo[2.2.1]heptane-2-carboxylic acid | Reducing agents (LiAlH4 followed by oxidation) | Controlled conditions | Moderate | Accessible carboxylic acid starting material | Multiple steps required |
| Functionalization of Bicyclo[2.2.1]heptane | Lithiation reagents, DMF | Low temperature, anhydrous conditions | Moderate | Direct approach | Position selectivity challenges |
Reactivity and Chemical Behavior
Bicyclo[2.2.1]heptane-2-carbaldehyde is expected to exhibit reactivity patterns typical of aldehydes, with additional considerations due to its bicyclic structure.
Typical Aldehyde Reactions
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Oxidation reactions: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide
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Reduction reactions: Formation of the primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
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Nucleophilic addition reactions: Addition of various nucleophiles to the carbonyl group to form addition products
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Condensation reactions: Reaction with amines to form imines or with hydrazines to form hydrazones
These reactions are characteristic of aldehydes and represent important transformations for utilizing Bicyclo[2.2.1]heptane-2-carbaldehyde in synthetic applications.
Influence of Bicyclic Structure
The bicyclo[2.2.1]heptane framework likely influences the reactivity of the carbaldehyde group due to:
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Steric hindrance from the rigid bicyclic structure
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Potential electronic effects from the bridged system
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Stereochemical considerations affecting the approach of reagents
These factors may lead to unique selectivity patterns in reactions of Bicyclo[2.2.1]heptane-2-carbaldehyde compared to simpler aldehydes. For instance, the rigid bicyclic framework may dictate the preferential approach of reagents from certain directions, potentially enhancing stereoselectivity in addition reactions.
Comparative Reactivity
Table 3: Reactivity Comparison of Bicyclo[2.2.1]heptane-2-carbaldehyde and Related Compounds
| Compound | Oxidation Potential | Reduction Susceptibility | Nucleophilic Addition Tendency | Stereoselectivity |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptane-2-carbaldehyde | High | High | High | Moderate to High |
| 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde | High | High | High | High |
| 2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde | Moderate | High | Moderate | High |
| 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde | High | High | Moderate | High |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | Low | Low | Low | Moderate |
| Note: Reactivity assessments are relative comparisons based on structural features and typical behavior of the functional groups present. |
Applications and Research Significance
Synthetic Intermediate
Bicyclo[2.2.1]heptane-2-carbaldehyde serves as an important intermediate in organic synthesis:
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Building block for more complex molecules
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Precursor for pharmaceutically relevant compounds
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Starting material for preparation of specialized materials
The aldehyde functionality provides a versatile handle for further transformations, making this compound valuable in the synthesis of diverse molecules with specific structural features.
Medicinal Chemistry Applications
The search results suggest that bicyclo[2.2.1]heptane derivatives, including those with carbonyl functionalities, have significant potential in medicinal chemistry:
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The norbornene scaffold has shown promise in cancer treatment research
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Related bicyclic compounds have demonstrated biological activities, including antitumoral properties
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The rigid structure provides a well-defined spatial arrangement of functional groups, which can be beneficial for designing drugs with specific receptor interactions
For example, according to research, "The norbornene scaffold has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment" . This suggests that Bicyclo[2.2.1]heptane-2-carbaldehyde, with its related structure, may have similar potential in medicinal applications.
Applications Overview
Table 4: Potential Applications of Bicyclo[2.2.1]heptane-2-carbaldehyde
Related Derivatives
The search results provide information on several related derivatives that share structural similarities with Bicyclo[2.2.1]heptane-2-carbaldehyde. Understanding these compounds provides context for the properties and applications of the target molecule.
2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
This derivative contains a chloroethyl group in addition to the carbaldehyde functionality. According to the literature:
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It can participate in various chemical reactions typical of aldehydes
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It has potential applications in drug development and as an intermediate in chemical reactions
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The presence of the chlorine atom influences its reactivity patterns
2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde
This compound features an ethoxy group along with the carbaldehyde functionality. From the search results:
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It is notable for various chemical reactions and applications in organic synthesis
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The ethoxy group introduces additional reactivity patterns
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It can be synthesized through methods involving cycloaddition reactions
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
This derivative contains both a hydroxymethyl group and a carbaldehyde group. According to the literature:
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It is investigated for therapeutic properties, particularly in antiviral and anticancer research
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It undergoes oxidation, reduction, and substitution reactions
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Its derivatives are used to study enzyme interactions
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